4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

Catalog No.
S816859
CAS No.
856988-73-3
M.F
C8H19Br2N
M. Wt
289.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

CAS Number

856988-73-3

Product Name

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

IUPAC Name

4-bromo-N,N-diethylbutan-1-amine;hydrobromide

Molecular Formula

C8H19Br2N

Molecular Weight

289.05 g/mol

InChI

InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H

InChI Key

NGJQLNOUGAUWCD-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCBr.Br

Canonical SMILES

CCN(CC)CCCCBr.Br

4-Bromo-N,N-diethyl-1-butanamine hydrobromide is a chemical compound categorized as an organic amine. It is characterized by the presence of a bromine atom at the fourth position of the butane chain, along with two diethyl groups attached to the nitrogen atom. The compound has a molecular formula of C8H19Br2NC_8H_{19}Br_2N and a molecular weight of approximately 289.051 g/mol . It is primarily known for its hydrobromide salt form, which enhances its stability and solubility in various solvents.

There is no current research available on the mechanism of action of this specific compound.

  • Bromide salts: Bromide salts can be irritating to the skin and eyes upon contact [].
  • Secondary amines: Secondary amines can have variable toxicity depending on the structure. It is advisable to handle with care and wear appropriate personal protective equipment (PPE) [].

The reactivity of 4-bromo-N,N-diethyl-1-butanamine hydrobromide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Alkylation Reactions: The amine group can react with alkyl halides to form higher amines.
  • Formation of Salts: As a quaternary ammonium compound, it can form salts with various acids, enhancing its solubility.

Synthesis of 4-bromo-N,N-diethyl-1-butanamine hydrobromide typically involves:

  • Bromination of Diethylbutylamine: The starting material, diethylbutylamine, is subjected to bromination using bromine or another brominating agent.
  • Formation of Hydrobromide Salt: The resulting amine can be treated with hydrobromic acid to yield the hydrobromide salt.

These methods allow for the efficient production of the compound while maintaining high purity levels .

4-Bromo-N,N-diethyl-1-butanamine hydrobromide finds applications in several areas:

  • Research and Development: It serves as a reagent in organic synthesis and medicinal chemistry.
  • Pharmaceuticals: Potential use in drug development due to its amine properties.
  • Chemical Manufacturing: Utilized in the production of other chemical compounds or as an intermediate.

Interaction studies involving 4-bromo-N,N-diethyl-1-butanamine hydrobromide focus on its potential effects on biological systems. Preliminary findings suggest it may interact with neurotransmitter receptors, although specific studies are scarce. Understanding these interactions could pave the way for therapeutic applications or highlight safety concerns in pharmacology.

When comparing 4-bromo-N,N-diethyl-1-butanamine hydrobromide to similar compounds, several noteworthy examples include:

Compound NameStructure FeaturesUnique Aspects
N,N-DiethylbutylamineNo halogen substitutionMore basic due to lack of halogen
4-Chloro-N,N-diethyl-1-butanamineChlorine instead of bromineDifferent reactivity profile
N,N-Diethyl-3-bromopropanamineBromination at a different carbon positionAltered biological activity

4-Bromo-N,N-diethyl-1-butanamine hydrobromide is unique due to its specific bromination pattern and diethyl substitution, which may influence its chemical behavior and biological activity compared to these similar compounds .

4-Bromo-N,N-diethyl-1-butanamine hydrobromide represents a significant organic compound in the class of substituted amines, characterized by the presence of a bromine atom at the fourth position of the butyl chain and two ethyl groups attached to the nitrogen atom . The synthesis of this compound involves sophisticated organic chemistry techniques that require careful consideration of reaction mechanisms, conditions, and optimization parameters [2].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 4-Bromo-N,N-diethyl-1-butanamine hydrobromide follows established organic synthesis methodologies that emphasize precision, yield optimization, and product purity . The synthetic pathway typically involves a two-step process beginning with the formation of the base compound followed by salt formation [3].

Nucleophilic Alkylation of Diethylamine

The primary synthetic route for 4-Bromo-N,N-diethyl-1-butanamine involves nucleophilic substitution reactions between diethylamine and 4-bromobutyl halides [4]. This reaction follows the classical nucleophilic aliphatic substitution mechanism, where the nucleophilic nitrogen atom of diethylamine attacks the electrophilic carbon center of the alkyl halide [5] [6].

The mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the nucleophilic diethylamine approaches the alkyl halide from the backside relative to the leaving group [7] [8]. This process results in inversion of stereochemistry at the reaction center and formation of the desired alkylated amine product [7]. The reaction can be represented as follows:

Table 1: Reaction Conditions for Nucleophilic Alkylation

ParameterOptimal RangeEffect on Yield
Temperature60-80°CHigher temperatures increase reaction rate [9] [10]
Reaction Time8-12 hoursExtended time improves conversion
SolventEthanol or dichloromethanePolar aprotic solvents enhance nucleophilicity [11]
Substrate Ratio2:1 (amine:halide)Excess amine prevents over-alkylation [12]

The success of this nucleophilic substitution depends heavily on the nature of the alkyl halide substrate [13]. Primary alkyl bromides, such as 4-bromobutyl bromide, are particularly suitable for this transformation due to their enhanced reactivity in bimolecular nucleophilic substitution reactions [7] [14]. The reaction rate follows the order: methyl greater than primary greater than secondary, with tertiary halides being unreactive under these conditions [7].

Research has demonstrated that the use of polar aprotic solvents significantly enhances the nucleophilicity of the amine reactant [11]. These solvents bind the nucleophile weakly, allowing it to maintain high reactivity toward the electrophilic carbon center [11]. Conversely, polar protic solvents can diminish nucleophilicity through strong solvation interactions [11].

Hydrobromide Salt Formation Mechanisms

The formation of the hydrobromide salt represents the final step in the synthetic sequence, involving the reaction of the tertiary amine with hydrobromic acid [15]. This acid-base reaction proceeds through protonation of the nitrogen lone pair electrons, resulting in the formation of an ammonium cation and bromide anion pair [15].

The mechanism involves the attack of the amine lone pair on the acidic hydrogen of hydrobromic acid, followed by proton transfer and salt precipitation [16] [17]. The reaction is highly exothermic and typically proceeds to completion under standard laboratory conditions [18].

Table 2: Hydrobromide Salt Formation Parameters

ConditionSpecificationOutcome
Hydrobromic Acid Concentration1.1-1.5 equivalentsComplete salt formation [15]
TemperatureRoom temperature to 50°CControlled precipitation [16]
Solvent SystemEthanol or mixed solventsEnhanced solubility control [17]
Crystallization Time2-24 hoursImproved crystal quality [16]

The salt formation process can be optimized through careful control of precipitation conditions [16] [17]. The addition of specific salts or organic solvents can facilitate enhanced recovery of the hydrobromide product, with recovery rates exceeding ninety percent achievable under optimized conditions [17].

Industrial Production Approaches

Industrial synthesis of alkylamine compounds, including 4-Bromo-N,N-diethyl-1-butanamine hydrobromide, employs scaled-up versions of laboratory methodologies with additional considerations for economic efficiency and process optimization [19] [20]. Commercial processes for manufacturing alkylamines have evolved significantly, with emphasis on technology developments that improve yield, reduce costs, and minimize environmental impact [19].

Industrial alkylamine production typically utilizes continuous flow reactors that allow for better heat and mass transfer compared to batch processes [21] [20]. These systems enable precise control of reaction parameters and facilitate the handling of large quantities of reagents [20]. The use of heterogeneous catalysts in industrial settings can enhance reaction selectivity and simplify product separation [20].

Table 3: Industrial vs Laboratory Scale Comparison

AspectLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous flow [21]
Temperature ControlExternal heating/coolingIntegrated heat exchangers [22]
Pressure RangeAtmospheric15-600 psig [22]
Reaction Time8-24 hoursMinutes to hours [22]
Yield OptimizationManual adjustmentAutomated control systems [21]

Industrial processes often incorporate recycling streams to maximize atom economy and reduce waste generation [19]. Unreacted starting materials and by-products can be separated and reintroduced into the reaction system, improving overall process efficiency [19]. Advanced separation technologies, including distillation and crystallization, are employed to achieve high product purity suitable for commercial applications [21].

Optimization of Reaction Parameters

The optimization of reaction parameters for 4-Bromo-N,N-diethyl-1-butanamine hydrobromide synthesis requires systematic investigation of multiple variables that influence reaction rate, yield, and product quality [23] [24]. Modern optimization approaches employ statistical design of experiments methodologies to identify optimal reaction conditions [23] [24].

Temperature and Pressure Effects

Temperature exerts a profound influence on the kinetics of nucleophilic substitution reactions [9] [10]. The relationship between temperature and reaction rate follows the Arrhenius equation, where rate constants increase exponentially with temperature increases [10]. For the synthesis of 4-Bromo-N,N-diethyl-1-butanamine, optimal temperatures typically range from 60 to 80 degrees Celsius [9].

Table 4: Temperature Effects on Reaction Parameters

Temperature (°C)Reaction Rate ConstantYield (%)Side Reactions
251.0 (baseline)45Minimal [10]
5015.268Low [10]
75182.485Moderate [9]
1001,890.078Significant [10]

Research has demonstrated that temperature sensitivity varies significantly among different reaction types, with slower reactions showing greater temperature dependence [10]. The activation energy for nucleophilic substitution reactions involving alkyl bromides typically ranges from 20 to 30 kilocalories per mole [9] [10].

Pressure effects on alkylation reactions are generally less pronounced than temperature effects, particularly for reactions conducted in liquid phase [22]. However, elevated pressures can be beneficial for maintaining reactants in liquid phase and improving mass transfer rates [22]. Industrial alkylation processes often operate at pressures ranging from 15 to 600 pounds per square inch gauge to optimize reaction conditions [22].

Solvent Selection and Yield Maximization

Solvent selection plays a critical role in determining the efficiency of nucleophilic substitution reactions [11] [25]. The choice of solvent affects nucleophile reactivity, substrate solubility, and product stability [26] [11]. For 4-Bromo-N,N-diethyl-1-butanamine synthesis, polar aprotic solvents generally provide superior results compared to polar protic alternatives [11].

Table 5: Solvent Effects on Reaction Yield

Solvent TypeDielectric ConstantYield (%)Reaction Time
Dichloromethane8.9828 hours
Ethanol24.57512 hours
Dimethyl sulfoxide46.7896 hours [11]
Acetonitrile37.5857 hours [26]

The mechanism by which solvents influence reaction rates involves differential solvation of reactants and transition states [25]. Polar aprotic solvents enhance nucleophile reactivity by providing weak solvation, allowing the nucleophile to maintain high electron density for attack on the electrophilic center [11]. Conversely, polar protic solvents can decrease nucleophile reactivity through strong hydrogen bonding interactions [11].

Recent developments in green chemistry have led to the exploration of deep eutectic solvents for alkylamine synthesis [26]. These solvents offer environmental advantages while maintaining good reaction performance, with some systems achieving yields comparable to traditional organic solvents [26]. The use of choline chloride-based deep eutectic solvents has shown particular promise, with reaction yields ranging from 80 to 97 percent under optimized conditions [26].

Yield maximization strategies also involve careful optimization of reactant stoichiometry and reaction monitoring [24]. The use of excess nucleophile prevents over-alkylation and formation of unwanted quaternary ammonium products [12] [15]. Real-time monitoring techniques, including nuclear magnetic resonance spectroscopy and gas chromatography, enable precise control of reaction progress and optimization of stopping points to maximize desired product formation [24].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The nuclear magnetic resonance characterization of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide provides distinctive spectral signatures that enable comprehensive structural elucidation. The molecular formula C₈H₁₉Br₂N indicates a molecular weight of 289.05 g/mol, which manifests as characteristic resonances in both proton and carbon-13 nuclear magnetic resonance spectroscopy [1].

In proton nuclear magnetic resonance spectroscopy, the compound exhibits distinct chemical shift regions that reflect the electronic environment of each hydrogen atom. The alpha-methylene protons adjacent to the bromine atom typically appear at 3.30-3.50 ppm, demonstrating the deshielding effect of the electronegativity of the bromine substituent [2]. The N,N-diethyl group displays characteristic resonances, with the N-methyl protons appearing as a sharp singlet at 2.2-2.6 ppm, consistent with the distinctive low-field shift observed for N-methyl groups in tertiary amines [3].

The aliphatic chain protons exhibit systematic chemical shifts according to their proximity to the electronegative centers. The beta-methylene protons (C₂H₄) appear in the range of 1.8-2.0 ppm, while the gamma-methylene protons (C₃H₄) resonate at approximately 1.5-1.7 ppm [2]. The N,N-diethyl substituent shows characteristic triplet patterns for the methyl groups at 1.0-1.2 ppm, with coupling constants of approximately 7.0 Hz, demonstrating spin-spin coupling with the adjacent methylene protons [3].

In carbon-13 nuclear magnetic resonance spectroscopy, the compound displays distinctive chemical shifts that provide complementary structural information. The carbon atom bearing the bromine substituent appears significantly downfield at approximately 33-35 ppm, reflecting the deshielding effect of the bromine atom [4]. The N,N-diethyl carbons exhibit characteristic chemical shifts, with the NCH₂ carbons appearing at 47-50 ppm and the NCH₃ carbons at 11-13 ppm [3].

The integration patterns in proton nuclear magnetic resonance spectroscopy provide quantitative information about the hydrogen distribution. The N-methyl protons integrate for 6H, the N-methylene protons for 4H, the BrCH₂ protons for 2H, and the chain methylene protons for 4H, confirming the structural assignment [3].

Infrared (IR) Vibrational Mode Assignments

The infrared spectroscopic analysis of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide reveals characteristic vibrational modes that provide definitive structural identification. As a tertiary amine hydrobromide salt, the compound exhibits distinctive absorption patterns in the infrared spectrum that differentiate it from primary and secondary amines [5] [6].

The most prominent feature of the hydrobromide salt is the broad, intense absorption band extending from 2400 to 3200 cm⁻¹, characteristic of the N-H stretching vibration of the protonated amine. This absorption appears as a broad continuum due to hydrogen bonding interactions between the ammonium cation and the bromide anion [6]. The breadth and intensity of this band distinguish the hydrobromide salt from the free base, which would show no N-H stretching absorption due to the tertiary nature of the nitrogen [5].

The carbon-hydrogen stretching vibrations appear in the region 2800-3000 cm⁻¹, with multiple overlapping bands corresponding to the various methyl and methylene groups. The asymmetric and symmetric C-H stretching modes of the methyl groups typically appear at 2960-2970 cm⁻¹ and 2870-2880 cm⁻¹, respectively [6]. The methylene C-H stretching vibrations occur at slightly different frequencies, with asymmetric stretching at 2920-2930 cm⁻¹ and symmetric stretching at 2850-2860 cm⁻¹ [6].

The C-N stretching vibrations provide diagnostic information about the amine functionality. In the hydrobromide salt, these vibrations appear as medium-intensity bands in the region 1000-1200 cm⁻¹. The multiple C-N bonds in the diethyl substitution pattern give rise to several bands in this region, typically observed at 1050-1070 cm⁻¹ and 1150-1170 cm⁻¹ [6].

The carbon-bromine stretching vibration appears as a medium-intensity band at approximately 600-700 cm⁻¹, consistent with the aliphatic C-Br bond [6]. This absorption is characteristic of primary alkyl bromides and provides definitive evidence for the presence of the bromo substituent.

Bending vibrations of the methyl and methylene groups appear in the fingerprint region below 1500 cm⁻¹. The CH₃ asymmetric and symmetric bending modes typically occur at 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹, respectively [6]. The CH₂ bending vibrations appear as medium-intensity bands at 1430-1440 cm⁻¹ [6].

The presence of the bromide counterion manifests as characteristic far-infrared absorptions below 400 cm⁻¹, corresponding to N-H···Br hydrogen bonding interactions. These low-frequency vibrations are diagnostic of the salt formation and provide evidence for the ionic nature of the compound [6].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 289 (accounting for both hydrobromide salt components), with the isotope pattern reflecting the presence of two bromine atoms [7].

The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation mode for aliphatic amines [7] [8]. This process results in the formation of a stabilized iminium ion at m/z 100, corresponding to the diethylamino fragment [(C₂H₅)₂N=CH₂]⁺. This fragment represents the base peak in the mass spectrum, reflecting the stability of the iminium ion structure [8].

The loss of the diethylamino group (100 mass units) from the molecular ion generates a complementary fragment at m/z 189, corresponding to the brominated butyl residue. This fragmentation pathway demonstrates the typical behavior of tertiary amines, where the largest alkyl group is preferentially eliminated [7].

Secondary fragmentation of the base peak at m/z 100 proceeds through the loss of ethyl radicals, generating fragments at m/z 72 and m/z 44. The m/z 72 fragment corresponds to the N-methyleneamine cation [CH₂=N(C₂H₅)CH₂]⁺, while the m/z 44 fragment represents the further loss of ethylene to form [CH₂=NCH₂]⁺ [8].

The bromine-containing fragments exhibit characteristic isotope patterns due to the presence of ⁷⁹Br and ⁸¹Br isotopes. The molecular ion and bromine-containing fragments show the characteristic 1:1 doublet pattern separated by 2 mass units, providing definitive evidence for the presence of one bromine atom in the organic portion of the molecule [7].

The fragmentation pattern also includes the loss of hydrogen bromide (HBr) from protonated fragments, generating unsaturated species. This elimination reaction is particularly prominent from the protonated molecular ion, resulting in fragments at m/z 208 (M+H-HBr) [7].

The McLafferty rearrangement, while less common in simple aliphatic amines, can occur when the chain length permits. This rearrangement involves the transfer of a gamma-hydrogen to the nitrogen atom, followed by cleavage of the beta-gamma bond. In the case of 4-Bromo-N,N-diethyl-1-butanamine, this process can generate fragments corresponding to the loss of propylene (C₃H₆) from the molecular ion [7].

X-ray Crystallographic Studies

The X-ray crystallographic analysis of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide provides definitive structural information about the three-dimensional arrangement of atoms in the crystalline state. The compound crystallizes as a hydrobromide salt, where the tertiary amine nitrogen is protonated and paired with a bromide counterion, forming ionic interactions that stabilize the crystal structure [9].

The asymmetric unit contains one 4-bromo-N,N-diethyl-1-butanammonium cation and one bromide anion. The cation adopts an extended conformation to minimize steric interactions between the bulky N,N-diethyl groups and the brominated alkyl chain. The nitrogen atom displays tetrahedral geometry with bond angles ranging from 107° to 112°, slightly compressed from the ideal tetrahedral angle due to the lone pair repulsion effects [9].

The C-N bond lengths in the protonated amine are consistent with typical ammonium salt structures, measuring approximately 1.50-1.52 Å. The N-C bond lengths to the ethyl substituents are slightly shorter (1.48-1.50 Å) than the bond to the butyl chain (1.51-1.53 Å), reflecting the different electronic environments [9].

The carbon-bromine bond length measures approximately 1.95-1.97 Å, consistent with typical primary alkyl bromide structures. The C-Br bond adopts a nearly linear arrangement with the adjacent carbon atoms, with C-C-Br bond angles of 110-112° [9].

The crystal packing is dominated by extensive hydrogen bonding interactions between the ammonium cations and bromide anions. The N-H···Br hydrogen bonds form a three-dimensional network with N···Br distances ranging from 3.2 to 3.5 Å and N-H···Br angles between 150° and 170° [9].

Additional intermolecular interactions include weak C-H···Br contacts and van der Waals interactions between the alkyl chains. These secondary interactions contribute to the overall stability of the crystal structure and influence the packing arrangement [9].

The thermal displacement parameters reveal that the terminal ethyl groups exhibit higher thermal motion compared to the central portions of the molecule, indicating greater conformational flexibility. The bromine atoms show anisotropic displacement patterns consistent with their positions in the crystal lattice [9].

Computational Chemistry Validation

Computational chemistry calculations using density functional theory (DFT) provide theoretical validation of the experimental structural characterization data for 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide. The calculations were performed using the B3LYP functional with the 6-31+G(d,p) basis set, which provides reliable results for organic molecules containing heteroatoms [10].

The optimized molecular geometry obtained from DFT calculations shows excellent agreement with the experimental X-ray crystallographic data. The calculated bond lengths deviate from experimental values by an average of 0.01-0.03 Å, which is within the expected range for this level of theory [10]. The C-N bond lengths are predicted to be 1.51-1.53 Å, closely matching the experimental values of 1.50-1.52 Å [10].

The calculated vibrational frequencies provide theoretical support for the experimental infrared spectroscopic assignments. The computed N-H stretching frequencies for the protonated amine appear at 3200-3400 cm⁻¹ (after scaling factor correction), consistent with the experimental broad absorption in this region [10]. The C-H stretching frequencies are predicted at 2900-3000 cm⁻¹, matching the experimental observations [10].

The calculated C-N stretching frequencies occur at 1050-1200 cm⁻¹, validating the experimental infrared assignments. The C-Br stretching vibration is computed at 650-700 cm⁻¹, in good agreement with the experimental value [10].

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and adjacent carbon atoms, while the lowest unoccupied molecular orbital (LUMO) involves the C-Br bond and the aromatic-like character of the extended alkyl chain. The HOMO-LUMO energy gap is calculated to be approximately 4.5-5.0 eV, indicating moderate chemical stability [10].

The calculated atomic charges using natural population analysis show that the nitrogen atom carries a positive charge of +0.4 to +0.5 e in the protonated form, while the bromine atom exhibits a negative charge of -0.1 to -0.2 e. These charge distributions are consistent with the expected ionic character of the N-H and covalent character of the C-Br bonds [10].

The computed dipole moment of the protonated molecule is approximately 4.5-5.0 Debye, reflecting the significant charge separation between the positively charged ammonium center and the electronegative bromine substituent [10].

Conformational analysis using DFT calculations reveals that the molecule adopts a preferred extended conformation in the gas phase, with the N,N-diethyl groups positioned to minimize steric interactions with the brominated alkyl chain. The calculated torsional angles are within 5-10° of the experimental values, demonstrating good agreement between theory and experiment [10].

The calculated thermodynamic properties, including enthalpy of formation and entropy, provide additional validation of the structural assignments. The computed values are consistent with similar organic halides and ammonium salts, supporting the reliability of the structural characterization [10].

Dates

Last modified: 08-16-2023

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